molecular formula C4H7NaO3 B3055257 Sodium ethoxyacetate CAS No. 63665-86-1

Sodium ethoxyacetate

Cat. No. B3055257
CAS RN: 63665-86-1
M. Wt: 126.09 g/mol
InChI Key: GYMRDVXSOQVBSJ-UHFFFAOYSA-M
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Description

Sodium ethoxyacetate is a chemical compound that is used in various scientific research applications. It is a colorless, odorless, and stable compound that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.

Scientific Research Applications

Chemical Synthesis

Sodium ethoxyacetate plays a significant role in chemical synthesis. A study by Safrygin et al. (2013) describes its use in synthesizing new 3-substituted 6-(2-hydroxyaryl)-2-pyridones with good yields. This indicates its utility in creating complex chemical structures.

Electrospray Ionization-Mass Spectrometry

In the field of mass spectrometry, sodium ethoxyacetate is noted for its unique complexation properties. Bol et al. (2017) investigated the differences in complexation of sodium with methyl esterified carboxymethyl/methoxyacetyl-O-glucans, showcasing its potential in the analysis of complex organic molecules.

Industrial and Cosmetic Applications

Although not directly related to sodium ethoxyacetate, studies on related compounds provide insight into potential applications. For instance, Foti et al. (2001) discuss the use of amphoacetates, structurally related to ethoxyacetates, in cosmetic formulations. This hints at possible applications of sodium ethoxyacetate in industrial and cosmetic products.

Dentistry

In dentistry, compounds related to sodium ethoxyacetate, such as ethylenediaminetetraacetic acid, are used. Ozdemir et al. (2012) examined the effects of such compounds on root canal dentin, suggesting possible dental applications for sodium ethoxyacetate derivatives.

properties

IUPAC Name

sodium;2-ethoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-2-7-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMRDVXSOQVBSJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213045
Record name Sodium ethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium ethoxyacetate

CAS RN

63665-86-1
Record name Sodium ethoxyacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063665861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium ethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium ethoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DA Fairweather - Proceedings of the Royal Society of Edinburgh, 1926 - cambridge.org
… JW Walker j obtained only formaldehyde on electrolysis of sodium ethoxyacetate. The only successful synthesis of this kind was carried out by Hamonet.§ In attempting to find a method …
Number of citations: 2 www.cambridge.org
PH Rao, WQ Zhang, W Yao, AY Zhu, JL Xia… - Kemija u industriji …, 2015 - hrcak.srce.hr
… resulting in the formation of sodium ethoxyacetate. According to Fig… Sodium ethoxyacetate has better chemical stability than … in the formation of more sodium ethoxyacetate, thus causing …
Number of citations: 2 hrcak.srce.hr
Y Sun, T Hu, S Gou, Z Cao - Inorganica Chimica Acta, 2012 - Elsevier
… To the pellucid filtrate obtained before was added an aqueous solution of sodium ethoxyacetate (0.25 g, 2 mmol) in distilled water (10 mL). The reaction mixture was stirred at 45 C for …
Number of citations: 7 www.sciencedirect.com
WT Brown, JH Quastel, PG Scholefield - Applied Microbiology, 1954 - Am Soc Microbiol
… Sodium methoxyacetate and sodium ethoxyacetate were investigated for inhibitory action, these being structural analogues of methylmercaptoacetate. They were …
Number of citations: 17 journals.asm.org
J Smith - Annexe Thesis Digitisation Project 2017 Block 16, 1925 - era.ed.ac.uk
… There remained an aqueous solution of sodium chloride and of sodium ethoxyacetate. When cold, the solution was acidified by adding 163 gms. of concentrated hydrochloric acid …
Number of citations: 2 era.ed.ac.uk
JA Ewing - Proceedings, 1926
Number of citations: 0

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